molecular formula C11H12ClN3O B1392683 N-[1-(1H-benzimidazol-2-yl)ethyl]-2-chloroacetamide CAS No. 1242862-67-4

N-[1-(1H-benzimidazol-2-yl)ethyl]-2-chloroacetamide

Cat. No. B1392683
M. Wt: 237.68 g/mol
InChI Key: SUYOXTYLIUDQHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzimidazole is a heterocyclic aromatic organic compound. This bicyclic compound consists of the fusion of benzene and imidazole . It is a common motif in many pharmaceuticals and therapeutic drugs due to its biological activity .


Synthesis Analysis

The synthesis of benzimidazole derivatives usually involves the reaction of o-phenylenediamine with carboxylic acids in the presence of a condensing agent . The exact method can vary depending on the specific substituents desired on the benzimidazole ring .


Molecular Structure Analysis

Benzimidazole features a fused two-ring system, consisting of a benzene ring and an imidazole ring . The exact structure of “N-[1-(1H-benzimidazol-2-yl)ethyl]-2-chloroacetamide” would include these rings, along with an ethyl group and a chloroacetamide group attached to the nitrogen atom of the imidazole ring .


Chemical Reactions Analysis

Benzimidazole compounds can participate in a variety of chemical reactions, often involving the substitution of different groups at various positions on the benzimidazole ring . The exact reactions that “N-[1-(1H-benzimidazol-2-yl)ethyl]-2-chloroacetamide” can undergo would depend on the specific reagents and conditions used .


Physical And Chemical Properties Analysis

The physical and chemical properties of a benzimidazole derivative like “N-[1-(1H-benzimidazol-2-yl)ethyl]-2-chloroacetamide” would depend on its specific structure. In general, benzimidazole compounds are solid at room temperature and are often soluble in common organic solvents .

Scientific Research Applications

Antimicrobial Activity

  • Synthesis and Characterization of 1H-benzimidazole Derivatives : These compounds have shown notable antimicrobial activity, particularly against bacteria like Escherichia coli and Staphylococcus aureus, as well as fungi like Candida albicans and Aspergillus flavus (Salahuddin et al., 2017).

Corrosion Inhibition

  • Benzimidazole Derivatives as Corrosion Inhibitors : These compounds have been found effective in inhibiting corrosion on carbon steel in acidic environments, which is significant for industrial applications (Rouifi et al., 2020).

Anthelmintic Activity

  • Synthesis and Molecular Modeling Studies : Benzimidazole derivatives have demonstrated potential as anthelmintic agents, showing good activity against Indian earthworms, a model organism for studying anthelmintic properties (Tajane et al., 2021).

Antihistaminic Agents

  • H1-antihistaminic Activity : Some benzimidazole derivatives have been synthesized and tested for H1-antihistaminic activity, showing potential as antihistamine agents (Iemura et al., 1986).

Antiprotozoal Activity

  • Activity Against Protozoa : Certain benzimidazole derivatives have shown strong activity against protozoa like Trichomonas vaginalis, Giardia intestinalis, and Entamoeba histolytica, suggesting potential use in treating infections caused by these organisms (Pérez‐Villanueva et al., 2013).

Cytotoxic Activity

  • Synthesis of Azetidine-2-one Derivatives : Benzimidazole derivatives have been shown to have cytotoxic activity in vitro, indicating potential applications in cancer research (Noolvi et al., 2014).

Safety And Hazards

The safety and hazards associated with a specific benzimidazole derivative would depend on its particular structure and properties. Some benzimidazole compounds may be irritants or hazardous if ingested or inhaled, and appropriate safety precautions should be taken when handling them .

Future Directions

Benzimidazole and its derivatives continue to be a focus of research due to their wide range of biological activities. Future work may involve the synthesis of new benzimidazole derivatives with improved activity or reduced side effects, as well as investigations into their mechanisms of action .

properties

IUPAC Name

N-[1-(1H-benzimidazol-2-yl)ethyl]-2-chloroacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClN3O/c1-7(13-10(16)6-12)11-14-8-4-2-3-5-9(8)15-11/h2-5,7H,6H2,1H3,(H,13,16)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUYOXTYLIUDQHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC2=CC=CC=C2N1)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(1H-benzimidazol-2-yl)ethyl]-2-chloroacetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[1-(1H-benzimidazol-2-yl)ethyl]-2-chloroacetamide
Reactant of Route 2
Reactant of Route 2
N-[1-(1H-benzimidazol-2-yl)ethyl]-2-chloroacetamide
Reactant of Route 3
Reactant of Route 3
N-[1-(1H-benzimidazol-2-yl)ethyl]-2-chloroacetamide
Reactant of Route 4
Reactant of Route 4
N-[1-(1H-benzimidazol-2-yl)ethyl]-2-chloroacetamide
Reactant of Route 5
Reactant of Route 5
N-[1-(1H-benzimidazol-2-yl)ethyl]-2-chloroacetamide
Reactant of Route 6
Reactant of Route 6
N-[1-(1H-benzimidazol-2-yl)ethyl]-2-chloroacetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.